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molecular formula C8H8N2O B589736 7-Methoxyimidazo[1,2-a]pyridine CAS No. 342613-71-2

7-Methoxyimidazo[1,2-a]pyridine

Cat. No. B589736
M. Wt: 148.165
InChI Key: JARHRSPZSZITEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456289B2

Procedure details

7-Methoxyimidazo[1,2-a]pyridine (621 mg, 4.2 mmol) was mixed with POCl3 (16.8 mmol) in dimethylformamide (4 mL). The reaction mixture was heated at 90° C. for 24 h and then cooled to room temperature. After the solvent was removed in vacuo, an oil was obtained. The oil was purified on a silica gel column eluting with EtOAc/Hexane (1:1) to afford 7-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (508 mg, 69%).
Quantity
621 mg
Type
reactant
Reaction Step One
Name
Quantity
16.8 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]2[CH:9]=[CH:10][N:11]=[C:5]2[CH:4]=1.O=P(Cl)(Cl)Cl.CN(C)[CH:19]=[O:20]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]2[C:9]([CH:19]=[O:20])=[CH:10][N:11]=[C:5]2[CH:4]=1

Inputs

Step One
Name
Quantity
621 mg
Type
reactant
Smiles
COC1=CC=2N(C=C1)C=CN2
Name
Quantity
16.8 mmol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
After the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
an oil was obtained
CUSTOM
Type
CUSTOM
Details
The oil was purified on a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc/Hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=2N(C=C1)C(=CN2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 508 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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